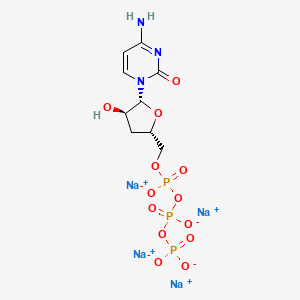

Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt (hereafter referred to as 3'-deoxy-CTP) is a synthetic nucleotide analog characterized by the absence of a hydroxyl group at the 3' position of the ribose sugar and the presence of a triphosphate moiety at the 5' position. The tetrasodium salt formulation enhances solubility and stability in aqueous solutions, making it suitable for biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the cytidine molecule, followed by selective phosphorylation at the 5’ position. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The final step involves deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of bioreactors and enzymatic methods can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related biological processes.

Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of different nucleoside analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of cytidine, which have applications in biochemical research and drug development .

Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

Biology: The compound is essential for studying nucleotide metabolism, enzyme kinetics, and cellular signaling pathways.

Medicine: It has potential therapeutic applications in the treatment of viral infections, cancer, and genetic disorders. The compound is also used in the development of antiviral and anticancer drugs.

Industry: It is utilized in the production of diagnostic reagents, biochemical assays, and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) involves its incorporation into nucleic acids, where it acts as a substrate for various enzymes. The compound targets molecular pathways involved in nucleotide synthesis and metabolism. It interacts with enzymes such as RNA polymerases and kinases, influencing the synthesis and regulation of RNA and DNA .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below summarizes structural distinctions between 3'-deoxy-CTP and related nucleotide analogs:

*Estimated based on analogous sodium salt calculations (see ).

Key Observations :

- The tetrasodium salt enhances solubility compared to lithium or trisodium salts (e.g., ddCTP) .

- Substituents like bromine (5-Bromo-dCTP) or dual deoxy groups (ddCTP) alter base-pairing or enzymatic interactions .

Functional and Mechanistic Differences

Enzyme Interactions

- CTP Synthetase Inhibition : demonstrates that analogs like 3-deazauridine triphosphate competitively inhibit CTP synthetase (Ki = 5.3 × 10⁻⁶ M). 3'-Deoxy-CTP may exhibit similar inhibitory effects by mimicking CTP but resisting further phosphorylation .

- Polymerase Selectivity : Modifications at the 3' position can reduce affinity for high-fidelity polymerases but may be tolerated by reverse transcriptases or error-prone enzymes .

Physicochemical Properties

Solubility and Stability

- 3'-Deoxy-CTP (tetrasodium salt) : High aqueous solubility due to ionic sodium counterions, stable at 4°C for short-term storage .

- ddCTP (lithium salt) : Lower solubility in aqueous buffers, requiring organic solvents for long-term stability .

- dCTP (tetrasodium salt) : Widely used in PCR, stable at -20°C for years .

Spectroscopic Profiles

- NMR Data : The absence of the 3'-OH in 3'-deoxy-CTP alters proton environments, as seen in analogous compounds (e.g., 5hmdC triphosphate in shows distinct ¹H/¹³C shifts). ³¹P NMR typically exhibits peaks near -7.90, -10.97, and -22.05 ppm for triphosphate groups .

Therapeutic Potential

Biological Activity

Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt (commonly referred to as dCTP-4H) is a modified nucleoside triphosphate that has garnered attention for its unique biological properties and applications. This compound is characterized by a cytidine base linked to a triphosphate group, with the addition of four sodium ions that enhance its solubility and stability in aqueous solutions. The molecular formula is C10H14N3O14P4Na4 and it has a molecular weight of approximately 491.15 g/mol.

1. Structure and Stability

The tetrahydrogen modification provides dCTP-4H with increased resistance to degradation by ribonucleases, making it particularly advantageous for laboratory applications where longevity is critical. Its crystalline form is typically colorless to light yellow, and it is soluble in water at concentrations up to 10 mg/ml .

2. Biological Activity

This compound exhibits various biological activities, including:

- Antiviral Activity : Studies have indicated that dCTP-4H can inhibit viral replication, particularly in the context of RNA viruses. Its structural similarity to natural nucleotides allows it to interfere with viral RNA synthesis .

- Anticancer Properties : Research suggests that dCTP-4H may play a role in inhibiting cancer cell proliferation by disrupting nucleotide metabolism .

- Role in DNA Synthesis : As a nucleotide precursor, dCTP-4H participates in DNA synthesis, particularly in systems where traditional deoxynucleoside triphosphates may be less stable or effective .

The mechanism through which dCTP-4H exerts its biological effects involves its incorporation into RNA and DNA strands during replication processes. Its structural modifications allow it to mimic natural nucleotides while providing enhanced stability against enzymatic degradation.

4. Comparison with Other Nucleotides

To contextualize the unique features of dCTP-4H, the following table compares it with other nucleoside triphosphates:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H14N3O14P4Na4 | Enhanced stability, antiviral and anticancer properties |

| Deoxycytidine Triphosphate Trisodium Salt | C9H13N3O13P3Na3 | Commonly used in DNA synthesis; lacks tetrahydrogen modification |

| Uridine Triphosphate Tetrasodium Salt | C9H12N2O15P4Na4 | Involved in RNA synthesis; different base structure |

| Adenosine Triphosphate Tetrasodium Salt | C10H14N5O13P3Na3 | Primary energy currency; different base structure |

| Guanosine Triphosphate Tetrasodium Salt | C10H14N5O13P3Na3 | Involved in protein synthesis; different base structure |

5. Case Studies

Several studies have explored the biological activities of dCTP-4H:

- Antiviral Efficacy : A study conducted on norovirus RdRp activity demonstrated that compounds similar to dCTP-4H exhibited significant inhibition of viral replication at concentrations as low as 10 µM .

- Cancer Cell Proliferation : Research has shown that dCTP-4H can reduce the proliferation rates of certain cancer cell lines by interfering with nucleotide metabolism pathways .

6. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in antiviral and anticancer applications. Its unique structural features enhance its stability and efficacy, making it a valuable tool in molecular biology and pharmacology.

Properties

CAS No. |

83711-63-1 |

|---|---|

Molecular Formula |

C9H12N3Na4O13P3 |

Molecular Weight |

555.08 g/mol |

IUPAC Name |

tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |

InChI Key |

MDGLOOQSYFXGOG-OIXZBRQUSA-J |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.